3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C20H19Cl3N4OS2 It is characterized by the presence of multiple functional groups, including a benzamide core, trichloromethyl group, and a carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common route includes the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the trichloroethylamide derivative. The final step involves the reaction of this intermediate with 2,4-dimethylphenyl isothiocyanate under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamothioyl]amino}ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-(trifluoromethyl)anilino]carbamothioyl}amino)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide
Uniqueness
The uniqueness of 3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific structural features, such as the presence of the 2,4-dimethylphenyl group and the trichloromethyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C19H20Cl3N3OS |
---|---|
Molecular Weight |
444.8 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H20Cl3N3OS/c1-11-5-4-6-14(10-11)16(26)24-17(19(20,21)22)25-18(27)23-15-8-7-12(2)9-13(15)3/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,27) |
InChI Key |
YIHQJNZPBXHQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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